3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one
Description
The compound 3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one (hereafter referred to as the target compound) is a β-amino carbonyl derivative characterized by a propan-1-one backbone substituted with a 2-aminophenylsulfanyl group, a 4-chlorophenyl group, and a phenyl ring. Its molecular formula is C22H21ClN2OS, with a molecular weight of 363.47 g/mol . Synthesized via Michael addition or condensation reactions, this compound exhibits a melting point of 78–81°C and has been characterized by IR, NMR, and mass spectrometry .
Properties
IUPAC Name |
3-(2-aminophenyl)sulfanyl-3-(4-chlorophenyl)-1-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNOS/c22-17-12-10-16(11-13-17)21(25-20-9-5-4-8-18(20)23)14-19(24)15-6-2-1-3-7-15/h1-13,21H,14,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEUEYSEJIGMIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)SC3=CC=CC=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306439 | |
| Record name | 3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60246-71-1 | |
| Record name | NSC176386 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176386 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiophenol with 4-chlorobenzaldehyde to form an intermediate Schiff base, which is then subjected to further reactions to introduce the phenylpropanone moiety. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a comparative analysis with key analogs:
Structural and Physicochemical Comparisons
Table 1: Comparative Data of the Target Compound and Analogs
Key Observations
Substituent Effects on Melting Points: Electron-donating groups (e.g., 4-OCH₃ in 3m) reduce melting points compared to electron-withdrawing groups (e.g., 4-NO₂ in 3n), likely due to decreased molecular symmetry and weaker intermolecular forces . The target compound’s lower melting point (78–81°C) vs. 3k (126–128°C) suggests that the 4-chlorophenyl group disrupts crystal packing more effectively than a phenyl group .
Spectroscopic Trends :
Bioactivity Considerations
For instance, 3-[(4-methylphenyl)sulfanyl]-1,3-diphenylpropan-1-one showed high binding occupancy to Mpro, comparable to remdesivir . The target compound’s 2-aminophenylsulfanyl group may enhance hydrogen bonding interactions in similar biological targets, though empirical validation is needed.
Biological Activity
3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one, often referred to as a derivative of thioether compounds, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a sulfanyl group and multiple aromatic rings, suggesting a range of pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the chlorophenyl and aminophenyl groups enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing sulfanyl groups can inhibit various bacterial strains, including Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong antibacterial activity .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. It has been noted that related compounds effectively inhibit acetylcholinesterase (AChE) and urease, which are crucial in treating conditions like Alzheimer's disease and urinary tract infections, respectively . The binding interactions with bovine serum albumin (BSA) further suggest a promising pharmacokinetic profile.
Anticancer Properties
The anticancer activity of this compound has been investigated through various assays. Compounds with similar structural motifs have shown efficacy in inducing apoptosis in cancer cell lines, indicating potential for development as anticancer agents .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Binding Affinity : The presence of the sulfanyl group increases the compound's lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
- Enzyme Interaction : The structural features allow for effective binding to active sites of enzymes such as AChE, leading to inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
